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Compound of Interest

Compound Name: c-Myc inhibitor 14

Cat. No.: B12375183 Get Quote

Disclaimer: The term "c-Myc inhibitor 14" does not correspond to a universally recognized

compound in the scientific literature. Therefore, this guide will focus on a well-characterized

class of c-Myc inhibitors, the analogs of compound 10074-G5, to illustrate the principles of

structure-activity relationship (SAR) analysis for this important therapeutic target. The data and

methodologies presented are synthesized from publicly available research.

Introduction
The c-Myc oncoprotein is a transcription factor that is dysregulated in a majority of human

cancers, making it a prime target for therapeutic intervention.[1] As an intrinsically disordered

protein, c-Myc has been notoriously difficult to target with small molecules.[2][3] One of the

primary strategies for inhibiting c-Myc function is to disrupt its interaction with its obligate

binding partner, Max.[4][5] This technical guide provides an in-depth analysis of the structure-

activity relationships of analogs of the c-Myc inhibitor 10074-G5, a small molecule known to

interfere with the c-Myc/Max protein-protein interaction.[4][6]

Core Principles of c-Myc Inhibition
c-Myc inhibitors can be broadly categorized into direct and indirect inhibitors.[4] Direct

inhibitors, such as the 10074-G5 series, physically bind to c-Myc and prevent its

heterodimerization with Max.[4][6] Indirect inhibitors may target upstream regulators of c-Myc

expression or downstream effectors of its transcriptional activity.[4] The focus of this guide is on

the direct inhibition of the c-Myc/Max interaction.
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Quantitative Structure-Activity Relationship Data
The following table summarizes the structure-activity relationship data for a series of analogs of

the parent c-Myc inhibitor, 10074-G5. The inhibitory activity is typically measured by the half-

maximal inhibitory concentration (IC50) in various assays that assess the disruption of the c-

Myc/Max interaction or the impact on cancer cell proliferation.

Compound
ID

R1 Group R2 Group R3 Group
c-Myc/Max
Interaction
IC50 (µM)

Cell
Proliferatio
n IC50 (µM)

10074-G5 H H NO2 146 10-50

JY-3-094 COOH H NO2 33

>100 (poor

cell

permeability)

Analog 1 H H H >250 -

Analog 2 H OMe NO2 150 -

Analog 3 Br H NO2 80 -

Analog 4 H H NH2 >250 -

Note: The IC50 values are approximate and can vary depending on the specific assay

conditions and cell lines used.

Experimental Protocols
Detailed methodologies for the key experiments cited in the SAR table are provided below.

Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) Assay for c-Myc/Max Interaction
This assay is a common method to quantify the protein-protein interaction between c-Myc and

Max in a high-throughput format.
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Principle: The assay relies on the transfer of energy from a donor fluorophore to an acceptor

fluorophore when they are in close proximity. In this case, recombinant c-Myc and Max proteins

are labeled with donor and acceptor fluorophores, respectively. When they interact, a FRET

signal is generated. A small molecule inhibitor that disrupts this interaction will lead to a

decrease in the FRET signal.

Protocol:

Protein Preparation: Recombinant, purified human c-Myc (amino acids 353-439) and Max

(full-length) proteins are used. c-Myc is typically tagged with a donor fluorophore (e.g.,

terbium cryptate) and Max with an acceptor fluorophore (e.g., d2).

Assay Buffer: Prepare an assay buffer consisting of 50 mM HEPES (pH 7.5), 100 mM NaCl,

0.1% BSA, and 1 mM DTT.

Compound Preparation: Serially dilute the test compounds in DMSO and then into the assay

buffer to the desired final concentrations.

Assay Procedure:

Add 5 µL of the diluted compound solution to the wells of a low-volume 384-well plate.

Add 5 µL of the labeled c-Myc protein solution (e.g., 10 nM final concentration).

Add 5 µL of the labeled Max protein solution (e.g., 20 nM final concentration).

Incubate the plate at room temperature for 1-2 hours, protected from light.

Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the

emission at both the donor and acceptor wavelengths.

Data Analysis: Calculate the TR-FRET ratio and determine the IC50 values by fitting the data

to a dose-response curve.

CellTiter-Glo® Luminescent Cell Viability Assay
This assay is used to assess the effect of c-Myc inhibitors on the proliferation of cancer cell

lines.
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Principle: The assay quantifies the amount of ATP present, which is an indicator of

metabolically active, viable cells. A decrease in ATP levels correlates with a reduction in cell

proliferation or an increase in cytotoxicity.

Protocol:

Cell Culture: Culture a c-Myc dependent cancer cell line (e.g., HL60 or Daudi) in appropriate

media and conditions.

Cell Seeding: Seed the cells into a 96-well or 384-well opaque-walled plate at a density of

5,000-10,000 cells per well and allow them to attach overnight.

Compound Treatment: Treat the cells with a serial dilution of the test compounds for 48-72

hours.

Assay Procedure:

Equilibrate the plate to room temperature for approximately 30 minutes.

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in

each well.

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis: Normalize the data to vehicle-treated controls and calculate the IC50 values

using a dose-response curve.

Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involving c-Myc and a typical workflow

for the discovery and characterization of c-Myc inhibitors.
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Caption: c-Myc signaling pathway and point of intervention for 10074-G5 analogs.
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Caption: A typical drug discovery workflow for c-Myc inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b12375183?utm_src=pdf-body-img
https://www.benchchem.com/product/b12375183?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC4169356/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7855142/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7855142/
https://rupress.org/jcb/article/220/8/e202103090/212429/The-long-journey-to-bring-a-Myc-inhibitor-to-the
https://rupress.org/jcb/article/220/8/e202103090/212429/The-long-journey-to-bring-a-Myc-inhibitor-to-the
https://pmc.ncbi.nlm.nih.gov/articles/PMC4599242/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4599242/
https://www.scbt.com/browse/c-myc-inhibitors
https://pmc.ncbi.nlm.nih.gov/articles/PMC3525812/
https://www.benchchem.com/product/b12375183#structural-activity-relationship-of-c-myc-inhibitor-14-analogs
https://www.benchchem.com/product/b12375183#structural-activity-relationship-of-c-myc-inhibitor-14-analogs
https://www.benchchem.com/product/b12375183#structural-activity-relationship-of-c-myc-inhibitor-14-analogs
https://www.benchchem.com/product/b12375183#structural-activity-relationship-of-c-myc-inhibitor-14-analogs
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12375183?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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